molecular formula C12H13NO3 B1254124 Indolmycenic acid

Indolmycenic acid

货号: B1254124
分子量: 219.24 g/mol
InChI 键: NUFXPJOTSOMKFZ-HQJQHLMTSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Indolmycenic acid is an indol-3-yl carboxylic acid that is 3-(1H-indol-3-yl)butanoic acid substituted at positions 2 and 3 by hydroxy and methyl groups respectively. It has a role as a bacterial metabolite. It is an indol-3-yl carboxylic acid and a (2S)-2-hydroxy monocarboxylic acid. It is a conjugate acid of an indolmycenate.

常见问题

Q. Basic: What analytical techniques are most reliable for identifying indolmycenic acid and its analogues in microbial extracts?

Answer :
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with high-resolution mass accuracy is the gold standard. Key steps include:

  • Molecular networking : Cluster this compound analogues based on MS/MS fragmentation patterns (e.g., hydroxylated or methylated derivatives) .
  • Fragmentation analysis : Compare observed MS/MS spectra to theoretical fragmentation pathways (e.g., loss of CO₂ or methyl groups) to verify structural hypotheses .
  • Reference standards : Use indolmycin (the parent compound) as a benchmark for retention time and fragmentation behavior .

Answer :

  • Strain selection : Use phylogenetically diverse actinomycetes (e.g., strains S4047-1, S4054) to account for ecological variation .
  • Extraction protocol : Standardize solvent systems (e.g., ethyl acetate for non-polar analogues) and pH adjustments to maximize yield .
  • Negative controls : Include non-producing strains (e.g., Streptomyces coelicolor) to rule out contamination .

Methodological Pitfall : Over-reliance on single extraction methods may miss hydroxylated analogues soluble in polar solvents.

Q. Advanced: How can researchers address the lack of resolved crystal structures for this compound-target complexes (e.g., tryptophanyl-tRNA synthetase)?

Answer :

  • Docking simulations : Use AutoDock Vina with homology-modeled structures of bacterial tryptophanyl-tRNA synthetase (TrpRS) based on S. griseus (PDB: 1WRS) .
  • Mutagenesis studies : Introduce point mutations (e.g., Ala→Gly in active sites) and measure this compound’s inhibitory effect via in vitro ATP-PPi_i exchange assays .
  • Microscale thermophoresis : Quantify binding affinities using fluorescently labeled TrpRS and titrate this compound .

Data Limitation : Analogues with bulky substituents (e.g., methyl groups) may exhibit steric hindrance not predicted in silico.

Q. Basic: What statistical methods are appropriate for analyzing dose-response relationships in this compound bioactivity assays?

Answer :

  • Dose-response curves : Fit data to a four-parameter logistic model (e.g., IC50=Hill slopeLogEC50\text{IC}_{50} = \frac{\text{Hill slope}}{\text{LogEC}_{50}}) using GraphPad Prism .
  • Outlier detection : Apply Grubbs’ test (p<0.05p < 0.05) to exclude technical replicates with aberrant values .
  • Error propagation : Report uncertainties in IC50\text{IC}_{50} values derived from triplicate experiments using standard error propagation formulas .

Example Dataset :

Concentration (µM)Inhibition (%)SEM (±%)
0.112.31.2
1.048.72.1
10.092.50.9

Q. Advanced: Why do some this compound analogues exhibit reduced antimicrobial activity despite structural similarity to indolmycin?

Answer :

  • Steric effects : Methylation at the N-position (e.g., N-ditetramethylindolmycin) may block interaction with TrpRS’s substrate-binding pocket .
  • Solubility : Hydroxylated analogues (e.g., indolmyceinic acid) may have poor membrane permeability, quantified via logP assays .
  • Enzymatic resistance : Some pathogens upregulate efflux pumps (e.g., AcrAB-TolC in E. coli) when exposed to indolmycin derivatives .

Validation Strategy : Pair MIC assays with transcriptomic profiling (RNA-seq) of treated pathogens to identify resistance mechanisms .

Q. Basic: How should researchers document this compound’s stability under varying pH and temperature conditions?

Answer :

  • Accelerated stability studies : Incubate this compound in buffers (pH 4–9) at 25°C/40°C for 14 days. Quantify degradation via HPLC area-under-curve (AUC) analysis .
  • Kinetic modeling : Calculate degradation rate constants (kk) using first-order kinetics (C=C0ektC = C_0 e^{-kt}) .
  • Light sensitivity : Store samples in amber vials and test UV-Vis absorption spectra post-exposure .

Critical Finding : Indolmyceinic acid degrades 30% faster at pH >8 due to deprotonation-induced hydrolysis .

Q. Advanced: What multi-omics approaches can elucidate the ecological role of this compound in microbial communities?

Answer :

  • Metatranscriptomics : Profile BGC expression in soil microbiomes using RNA-seq and correlate with this compound abundance (LC-MS) .
  • Metabolomics networking : Link this compound to quorum-sensing molecules (e.g., AHLs) via GNPS molecular networks .
  • CRISPR interference : Knock down luxI/R homologues in producer strains and monitor community dynamics via fluorescence in situ hybridization (FISH) .

Hypothesis : this compound may act as a signaling molecule mediating cross-species competition in biofilms .

属性

分子式

C12H13NO3

分子量

219.24 g/mol

IUPAC 名称

(2S,3R)-2-hydroxy-3-(1H-indol-3-yl)butanoic acid

InChI

InChI=1S/C12H13NO3/c1-7(11(14)12(15)16)9-6-13-10-5-3-2-4-8(9)10/h2-7,11,13-14H,1H3,(H,15,16)/t7-,11+/m1/s1

InChI 键

NUFXPJOTSOMKFZ-HQJQHLMTSA-N

手性 SMILES

C[C@H](C1=CNC2=CC=CC=C21)[C@@H](C(=O)O)O

规范 SMILES

CC(C1=CNC2=CC=CC=C21)C(C(=O)O)O

产品来源

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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